molecular formula C16H17BrO3S B3009837 (4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate CAS No. 2415623-46-8

(4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate

Cat. No.: B3009837
CAS No.: 2415623-46-8
M. Wt: 369.27
InChI Key: DLIPPIMIVXZRTD-UHFFFAOYSA-N
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Description

(4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, aiding in the development of innovative solutions.

Preparation Methods

The preparation of (4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate typically involves synthetic routes that include the sulfonation of 5-bromo-2,4-dimethylbenzenesulfonic acid followed by esterification with 4-ethylphenol. The reaction conditions are mild and do not require high temperatures or pressures, making it conducive to large-scale production .

Chemical Reactions Analysis

(4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonates.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield.

    Major Products: The major products depend on the specific reaction conditions but can include substituted phenyl derivatives and sulfonic acid esters.

Scientific Research Applications

(4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

(4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate can be compared with similar compounds such as:

  • (4-Methylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
  • (4-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate
  • (4-Fluorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific ethyl group, which can influence its interaction with other molecules and its overall chemical behavior.

Properties

IUPAC Name

(4-ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3S/c1-4-13-5-7-14(8-6-13)20-21(18,19)16-10-15(17)11(2)9-12(16)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIPPIMIVXZRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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